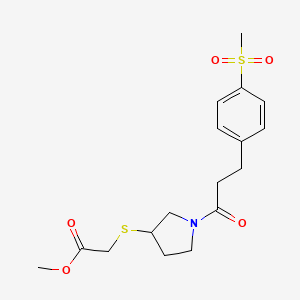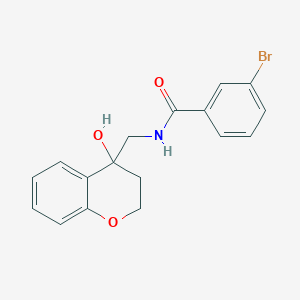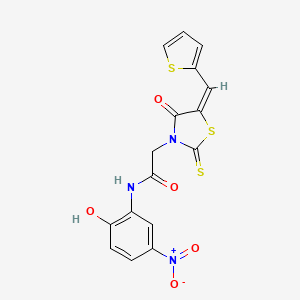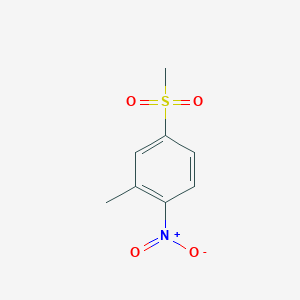
Methyl 2-((1-(3-(4-(methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis pathway for “Methyl 2-((1-(3-(4-(methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate” involves the reaction of 3-(phenylsulfonyl)propanoic acid with pyrrolidine and thioacetic acid followed by esterification with methanol. The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature, and these on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Methyl 2-((1-(3-(4-(methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is used in the synthesis of complex molecular structures. For instance, it has been utilized in creating compounds with triazole-thione and Hg(II) complexes, which are studied for their molecular and supramolecular structures using X-ray diffractometry (Castiñeiras, García-Santos, & Saa, 2018).
Development of Antimicrobial Agents
- This compound is a building block in synthesizing heterocyclic compounds with potential antimicrobial applications. These include thiazole, pyridone, and pyrazole derivatives, highlighting its significance in medicinal chemistry (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Chemical Interaction Studies
- Research has been conducted to understand the interactions of methyl acetate in solutions containing derivatives of this compound. These studies explore the effects of temperature and concentration on these interactions, providing insights into their chemical behavior (Raphael, Bahadur, & Ebenso, 2015).
Pharmaceutical Intermediates
- It serves as a precursor in pharmaceutical intermediates, such as in the synthesis of 3-thienylmalonic acid, demonstrating its utility in drug development (Raynolds, 1984).
Organocatalysis and Stereochemistry
- The compound is involved in organocatalytic processes and stereochemical studies. For example, derivatives are used as catalysts in Michael addition reactions, emphasizing its role in asymmetric synthesis (Singh, Singh, Kaur, Singh, Sharma, Khullar, & Mandal, 2013).
Radiochemical Synthesis
- In radiochemistry, it's used in the synthesis of potential PET tracers for orexin2 receptors, showcasing its application in neuroimaging and diagnostic medicine (Liu, Majo, Prabhakaran, Castrillion, Mann, Martinez, & Kumar, 2012).
Eigenschaften
IUPAC Name |
methyl 2-[1-[3-(4-methylsulfonylphenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S2/c1-23-17(20)12-24-14-9-10-18(11-14)16(19)8-5-13-3-6-15(7-4-13)25(2,21)22/h3-4,6-7,14H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXGQWRJHWGBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3008466.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B3008468.png)
![1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,4-dihydro-2,3-pyrazinedione](/img/structure/B3008469.png)



![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008477.png)
![2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline](/img/structure/B3008478.png)
![3-(2-Methoxyethyl)-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008479.png)
![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)
![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)
